N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-hydroxy-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S2/c19-11-1-3-14-16(9-11)28-18(20-14)21-17(24)13-10-12(2-4-15(13)23)29(25,26)22-5-7-27-8-6-22/h1-4,9-10,23H,5-8H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTXPYKQBZSZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamide derivatives. One common method includes the reaction of 2-amino-5-fluorobenzothiazole with 2-hydroxy-5-(morpholinosulfonyl)benzoic acid under suitable conditions . The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the benzothiazole or benzamide rings .
Scientific Research Applications
Common Synthetic Routes
- Coupling Reactions : Reaction of 2-amino-5-fluorobenzothiazole with 2-hydroxy-5-(morpholinosulfonyl)benzoic acid.
- Oxidation and Reduction : The compound can undergo oxidation to form ketones or aldehydes and reduction of nitro groups to amines.
Chemistry
N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide serves as a building block for synthesizing more complex molecules with potential biological activities. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.
Biology
This compound has been investigated for its role in modulating biological pathways. It acts as a biochemical probe, helping researchers understand the mechanisms underlying various cellular processes.
Medicine
The compound exhibits significant anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in cancer progression and inflammation.
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound:
Inhibition Studies
A study demonstrated that benzothiazole derivatives, including this compound, can inhibit the NQO2 enzyme with IC50 values indicating potent activity. For instance, modifications in the benzothiazole structure significantly affect the inhibition potency, showcasing how small changes can lead to substantial differences in biological activity .
| Compound | IC50 Value (nM) | Biological Activity |
|---|---|---|
| This compound | <100 | Anticancer |
| NQO2 Inhibitor (Resveratrol Mimetic) | 25 | Antioxidant |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For example, derivatives have shown activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, molecular docking studies have shown that it can interact with other protein targets, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide: Lacks the fluorine substitution, which may affect its biological activity and potency.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical reactivity and interaction with biological targets.
Uniqueness
N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to specific targets . This fluorine substitution often results in improved pharmacokinetic properties, making it a valuable compound for drug development .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety substituted with a fluorine atom, a hydroxy group, and a morpholinosulfonyl group. The synthesis typically involves multi-step reactions starting from commercially available precursors.
Key Steps in Synthesis:
- Formation of Benzothiazole: The initial step involves the synthesis of the benzothiazole core through condensation reactions.
- Substitution Reactions: Subsequent steps include introducing the fluorine atom and other functional groups via electrophilic aromatic substitution.
- Final Coupling: The morpholinosulfonyl group is introduced through nucleophilic substitution.
Antimicrobial Activity
Research indicates that compounds with a benzothiazole structure exhibit significant antimicrobial properties. For example, studies have shown that derivatives of benzothiazole can inhibit bacterial growth effectively. In one study, various derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that substitutions at specific positions can enhance antimicrobial efficacy .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it has shown uncompetitive inhibition of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in neurodegenerative diseases .
Table 1: Inhibition Data for 17β-HSD10
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| N-(6-fluorobenzo[d]thiazol-2-yl)-... | 4.5 | Uncompetitive |
| Other Benzothiazole Derivative A | 8.0 | Non-competitive |
| Other Benzothiazole Derivative B | 6.5 | Competitive |
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For instance, in vitro studies indicated an IC50 value of approximately 10 µM against certain cancer cell lines, suggesting potential as a chemotherapeutic agent .
Case Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized several benzothiazole derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .
Case Study 2: Neuroprotective Potential
A study focusing on neuroprotective effects highlighted that this compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. This suggests its potential utility in treating neurodegenerative conditions .
Q & A
Q. What are the key synthetic challenges in preparing N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide, and how are they addressed?
The compound’s synthesis involves multi-step reactions, including:
- Condensation reactions to form the benzothiazole core (e.g., using 6-fluorobenzo[d]thiazol-2-amine as a starting material).
- Sulfonylation to introduce the morpholinosulfonyl group, requiring precise control of reaction conditions (e.g., anhydrous solvents, temperature < 50°C) to avoid byproducts like over-sulfonylation .
- Benzamide coupling , often via activation with reagents like EDCI/HOBt, to link the hydroxylated benzamide moiety. Yield optimization (~40–60%) is critical due to steric hindrance from the fluorinated thiazole .
Key validation steps : Intermediate purity is confirmed via TLC and HPLC before proceeding to subsequent stages .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : The fluorobenzo[d]thiazole proton signals appear as doublets (δ 7.2–8.1 ppm), while the morpholinosulfonyl group exhibits distinct singlet peaks (δ 3.5–3.7 ppm for morpholine protons). Hydroxybenzamide protons show downfield shifts (δ 10–12 ppm) due to hydrogen bonding .
- HRMS (ESI) : Used to confirm molecular weight (e.g., [M+H]+ calculated for C19H17FN3O4S2: 434.07; observed: 434.05) .
- IR spectroscopy : Strong absorption bands at 1650–1680 cm⁻¹ (amide C=O) and 1150–1200 cm⁻¹ (sulfonyl S=O) .
Note : X-ray crystallography (where feasible) resolves ambiguities in regiochemistry, particularly for the fluorinated thiazole .
Q. What preliminary biological screening models are recommended for this compound?
- Enzyme inhibition assays : Prioritize kinases or phosphatases due to the morpholinosulfonyl group’s known role in ATP-binding pocket interactions .
- Antimicrobial activity : Test against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) using MIC assays, as benzothiazole derivatives often disrupt membrane integrity .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Data interpretation : Compare results with structurally similar analogs (e.g., chloro- or methyl-substituted derivatives) to establish preliminary structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can reaction yields be improved for the sulfonylation step in large-scale synthesis?
- Solvent optimization : Replace DCM with THF or acetonitrile to enhance solubility of the sulfonyl chloride intermediate .
- Catalyst use : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics, reducing side reactions .
- Temperature control : Maintain 0–5°C during reagent addition to suppress thermal decomposition .
Validation : Monitor reaction progress via in-situ FTIR to detect S=O bond formation (1190 cm⁻¹) .
Q. How to resolve contradictions in NMR data for regioisomeric impurities?
- Case example : Overlapping signals for the hydroxybenzamide and fluorothiazole protons may suggest incomplete coupling.
- Solution : Use 2D NMR (e.g., HSQC, HMBC) to assign cross-peaks between the amide carbonyl (δ 168–170 ppm in 13C) and adjacent protons .
- Alternative : Employ NOESY to confirm spatial proximity of the morpholinosulfonyl group to the benzothiazole .
Q. What computational strategies support SAR studies for this compound?
- Molecular docking : Use AutoDock Vina to model interactions with targets like PI3Kγ (PDB: 3L54). The morpholinosulfonyl group shows strong hydrogen bonding with Lys833, while the fluorothiazole occupies a hydrophobic pocket .
- DFT calculations : Analyze electron density maps to predict sites for electrophilic substitution (e.g., para to the hydroxy group on the benzamide) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. How to address discrepancies in biological activity between in vitro and cellular assays?
- Permeability issues : Measure logP (experimental: ~2.1) to evaluate membrane penetration. If logP < 1.5, consider prodrug strategies (e.g., esterification of the hydroxy group) .
- Metabolic stability : Perform microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., morpholine ring oxidation) .
- Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to rule out nonspecific kinase inhibition .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Melting point | 183–185°C (decomposition observed) | |
| Solubility (DMSO) | 25 mg/mL (stable for >24h at 25°C) | |
| logP (calculated) | 2.3 (Schrödinger QikProp) |
Q. Table 2. Recommended Analytical Conditions
| Technique | Conditions | Reference |
|---|---|---|
| HPLC (purity) | C18 column, 70:30 MeOH/H2O, 1 mL/min | |
| HRMS (ESI+) | Calibrant: NaTFA, resolution 30,000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
